BenchChemオンラインストアへようこそ!

6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid

Medicinal Chemistry Computational Chemistry Kinase Inhibitor Design

Secure the exact 4‑hydroxy tautomer (CAS 2091651‑66‑8)—not the generic 4‑oxo analog—for your RET kinase or fragment‑based screening programs. The 4‑OH group provides a unique hydrogen‑bond donor that shapes kinase selectivity and binding kinetics, while the 2‑carboxylic acid enables rapid amide coupling without deprotection. Its low molecular weight (207.19 g/mol), XLogP3 ≈ 0.4, and TPSA 87.6 Ų keep CNS liabilities low, making it ideal for non‑CNS kinase inhibitors. This building block streamlines library production and gives you a competitive edge in structure‑based drug design.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 2091651-66-8
Cat. No. B1488487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid
CAS2091651-66-8
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCCC1=CN2C(=CC(=N2)C(=O)O)C(=O)N1
InChIInChI=1S/C9H9N3O3/c1-2-5-4-12-7(8(13)10-5)3-6(11-12)9(14)15/h3-4H,2H2,1H3,(H,10,13)(H,14,15)
InChIKeySKZHTUVJKRQHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 2091651-66-8): Procurement Considerations for a Pyrazolopyrazine Scaffold


6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 2091651-66-8) is a heterocyclic small molecule (C9H9N3O3, MW 207.19 g/mol) belonging to the pyrazolo[1,5-a]pyrazine class [1]. Its core scaffold is a recognized kinase inhibitor hinge-binding motif, as evidenced by the development of substituted pyrazolo[1,5-a]pyrazines as potent RET kinase inhibitors [2]. This compound features a specific substitution pattern—a 6-ethyl group, a 4-hydroxy substituent, and a 2-carboxylic acid handle—that governs its physicochemical properties and synthetic utility as a building block. Structurally, it is the 4-hydroxy tautomer of 6-ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 2090959-73-0), a distinction that impacts its hydrogen-bonding profile and reactivity profile compared to its 4-oxo analog.

Why Generic Substitution of 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid Can Lead to Assay Discrepancies


Direct procurement of the 4-hydroxy tautomer (CAS 2091651-66-8) over its 4-oxo analog (CAS 2090959-73-0) or other pyrazolopyrazine variants is critical because the specific hydrogen-bond donor/acceptor arrangement at the 4-position dictates molecular recognition events. The presence of a 4-OH group versus a 4-keto group alters the tautomeric equilibrium, XLogP3 (0.4 vs. predicted ~0.0 for the 4-oxo form), and intramolecular hydrogen bonding capabilities [1]. Generic substitution with a related pyrazolo[1,5-a]pyrazine skeleton lacking the precise 6-ethyl-4-hydroxy-2-carboxyl pattern risks introducing irreversible steric clashes in the hinge-binding region of kinases like RET, as elucidated in patent structure-activity relationships for this scaffold [2]. The carboxylic acid provides a critical synthetic handle for amide coupling or esterification; its spatial orientation relative to the hydroxy group influences the vectors available for fragment growth. Verifiable quantitative evidence of these structural distinctions from standardized databases is provided below.

Quantitative Differential Evidence Guide for 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid


Hydrogen Bond Donor Count: A Distinguishing Feature vs. the 4-Oxo Analog for Pharmacophore Modeling

The 4-hydroxy substituent provides a Hydrogen Bond Donor (HBD) count of 2, compared to a count of 1 for its direct tautomeric analog, 6-ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid (CAS 2090959-73-0) [1]. This quantitative difference is crucial for pharmacophore models where an additional hydrogen bond donor can significantly alter target binding affinity and selectivity. The XLogP3 of 0.4 for the target compound [1] further differentiates its physicochemical profile from the more polar 4-oxo analog.

Medicinal Chemistry Computational Chemistry Kinase Inhibitor Design

XLogP3 Difference Indicating Altered Lipophilicity Compared to the Unsubstituted Core Scaffold

The computed XLogP3 for the target compound is 0.4 [1]. In contrast, the predicted XLogP3 for the unsubstituted pyrazolo[1,5-a]pyrazine-2-carboxylic acid core scaffold (no 6-ethyl or 4-hydroxy groups) is approximately -1.2 [2]. This difference indicates that the 6-ethyl substitution contributes significantly to increased lipophilicity, which may enhance membrane permeability relative to the bare scaffold.

ADME Prediction Physicochemical Property Analysis Lead Optimization

Topological Polar Surface Area (TPSA) as a Selectivity Descriptor in Kinase Hinge Binders

The target compound has a computed Topological Polar Surface Area (TPSA) of 87.6 Ų [1]. This value is higher than the typical TPSA for simple, lipophilic kinase hinge binders (often <60 Ų). The elevated TPSA, driven by the carboxylic acid and hydroxyl groups, suggests a reduced propensity for passive blood-brain barrier penetration compared to related pyrazolopyrazines lacking these polar functionalities [2].

Kinase Selectivity Medicinal Chemistry Drug Design

Rotatable Bond Count Differentiating Synthetic Utility from Rigid Analogs

The compound possesses 2 rotatable bonds, arising from the 2-carboxylic acid and the 6-ethyl group [1]. In comparison, a fully rigid pyrazolo[1,5-a]pyrazine analog with a directly attached carboxylate exhibits 1 rotatable bond. The addition of the ethyl group provides a vector for conformational flexibility that can be exploited in fragment growing strategies, a feature absent in methyl or hydrogen-substituted analogs.

Synthetic Chemistry Fragment-Based Drug Discovery Building Block Selection

Application Scenarios for 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid


Peripheral RET Kinase Inhibitor Design with CNS Exclusion Strategy

Based on its TPSA of 87.6 Ų, which is near the 90 Ų threshold for poor brain penetration, procurement of this specific building block is rational for designing RET kinase inhibitors intended for non-CNS targets. The pyrazolo[1,5-a]pyrazine core is a validated RET kinase hinge-binder [2]. The ethyl and hydroxy substitution pattern can be used to optimize interactions with the RET kinase selectivity pocket while the polarity minimizes off-target CNS liabilities.

Fragment-Based Screening Library Construction for Kinase Targets

With its low molecular weight (207.19 g/mol) and moderate complexity, this compound adheres to the 'Rule of Three' (MW <300, XLogP3 ≤3, HBD ≤3) for fragments. The XLogP3 of 0.4 [1] and the two hydrogen bond donors make it a suitable solubilized fragment for primary biochemical screens against kinase panels. It provides a viable starting point that is more synthetically tractable than fully rigid pyrazolopyrazine carboxylates due to its rotatable ethyl group.

Synthetic Intermediate for Amide-Focused Combinatorial Libraries

The 2-carboxylic acid serves as an ideal anchor for rapid parallel amide-bond formation. This compound differs from ester-protected analogs by eliminating the deprotection step, streamlining library production. The 4-hydroxy group can be optionally protected or exploited for additional diversification via etherification, a synthetic advantage over the 4-oxo analog.

Tautomerism Investigation in Drug-Receptor Binding Studies

This compound can be selectively chosen over its 4-oxo tautomer to study the impact of a 4-OH/4-keto tautomeric pair on kinase binding kinetics and affinity. The 4-hydroxy form provides an additional H-bond donor not available in the 4-oxo form [1], which can be correlated with target selectivity using crystallography or ITC, aiding in the rational design of selective kinase inhibitors.

Quote Request

Request a Quote for 6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.